Product packaging for Marbofloxacin N-oxide(Cat. No.:CAS No. 194023-72-8)

Marbofloxacin N-oxide

Cat. No.: B1144770
CAS No.: 194023-72-8
M. Wt: 378.4 g/mol
InChI Key: KJIJNJIGYMMPSL-UHFFFAOYSA-N
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Description

Characterization of Biotransformation Products

The primary method for identifying and quantifying marbofloxacin (B1676072) and its metabolites, including the N-oxide, is high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS). vulcanchem.com This technique allows for the precise tracking of biotransformation products in various biological samples. vulcanchem.com

In dogs, marbofloxacin is metabolized in the liver into two main products: N-desmethyl-marbofloxacin and Marbofloxacin N-oxide. avma.org However, metabolic pathways can differ significantly across species. For instance, while N-oxide is a major metabolite in dogs, it was not detected in studies on broiler chickens, where the primary metabolite is N-desmethyl-marbofloxacin. avma.org Conversely, in blue and gold macaws, this compound has been identified as a key circulating metabolite. vulcanchem.com The biotransformation in all studied species appears to be limited, with the unmetabolized marbofloxacin being the predominant component found in tissues and excreta. europa.eu

Fungal biotransformation has also been observed. The fungus Xylaria longipes can transform marbofloxacin, along with other fluoroquinolones like enrofloxacin (B1671348) and difloxacin (B1670560), into their respective N-oxides. acs.orgresearchgate.net This transformation significantly reduces the antibacterial activity of the parent compounds. acs.org

Table 1: Metabolic Profile of Marbofloxacin Across Different Species

Species Major Metabolites Detected Reference
Dogs N-desmethyl-marbofloxacin, this compound avma.org
Broiler Chickens N-desmethyl-marbofloxacin avma.org
Blue and Gold Macaws This compound vulcanchem.com
Pigs Desmethyl and N-oxide metabolites (minor) europa.eunih.gov
Cattle Desmethyl and N-oxide metabolites (minor) europa.eu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194023-72-8

Molecular Formula

C17H19FN4O5

Molecular Weight

378.4 g/mol

IUPAC Name

7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C17H19FN4O5/c1-19-9-27-16-13-10(15(23)11(17(24)25)8-21(13)19)7-12(18)14(16)20-3-5-22(2,26)6-4-20/h7-8H,3-6,9H2,1-2H3,(H,24,25)

InChI Key

KJIJNJIGYMMPSL-UHFFFAOYSA-N

Canonical SMILES

CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O

Synonyms

9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid

Origin of Product

United States

Oxidative Degradation Processes Leading to N Oxide

Chemical Oxidants in N-Oxide Formation

Chemical oxidation is a recognized pathway for the degradation of marbofloxacin and the formation of its impurities, including the N-oxide. Studies have shown that marbofloxacin can be oxidized by reagents such as hydrogen peroxide and potassium permanganate (B83412). For instance, treating marbofloxacin with 30% hydrogen peroxide at room temperature for one hour leads to oxidative degradation. sci-hub.se

The piperazine (B1678402) moiety of fluoroquinolones is a primary site for oxidation. doi.org In the case of enrofloxacin (B1671348), a related fluoroquinolone, oxidation with permanganate results in the formation of an N-oxide product through the oxidation of the tertiary amine on the piperazine ring. doi.org This suggests a similar mechanism for marbofloxacin.

Manganese oxides, which are common in soil environments, have also been shown to oxidize fluoroquinolones. nih.gov The kinetics of this reaction are influenced by the rate of electron transfer within the precursor complex formed on the surface of the manganese oxide. nih.gov

Table 2: Chemical Oxidation Studies of Marbofloxacin

Oxidizing Agent Conditions Outcome Reference
30% Hydrogen Peroxide Room temperature, 1 hour Oxidative degradation of marbofloxacin sci-hub.se
Potassium Permanganate Neutral pH Oxidation of the piperazine ring in related fluoroquinolones doi.org

Photolytic N-Oxidation Mechanisms

Photodegradation is another significant pathway for the transformation of marbofloxacin in aqueous environments. When exposed to sunlight, marbofloxacin can undergo photochemical degradation. acs.orgnih.gov

Research on the photochemical fate of marbofloxacin in water has shown that it undergoes homolytic cleavage of the tetrahydrooxadiazine moiety, leading to the formation of two quinolinols. acs.orgnih.gov While the direct photolytic formation of Marbofloxacin N-oxide is not explicitly detailed, the photodegradation of the related fluoroquinolone enrofloxacin involves oxidative degradation of the piperazine side-chain, which could potentially lead to N-oxide formation. acs.orgnih.gov The rate of photodegradation can be influenced by the pH of the solution, with the cationic form of marbofloxacin being the most reactive. acs.orgnih.gov

Advanced Analytical Methodologies for Marbofloxacin N Oxide

Chromatographic Separation Techniques

Chromatographic methods are fundamental to separating Marbofloxacin (B1676072) N-oxide from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for N-oxide Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of Marbofloxacin N-oxide. vulcanchem.comsci-hub.seglobalresearchonline.net As an impurity in marbofloxacin formulations, its accurate measurement is critical. sci-hub.se HPLC methods, often coupled with UV or fluorescence detectors, provide the necessary sensitivity and selectivity for this analysis. sci-hub.seresearchgate.net

Several studies have developed and validated HPLC methods for marbofloxacin and its impurities. For instance, a stability-indicating reversed-phase HPLC method was developed to quantify marbofloxacin and its degradation products, including the N-oxide. sci-hub.se In one method, a Zorbax SB, C-18 column was used with a mobile phase consisting of trifluoroacetic acid in water and acetonitrile, with detection at 298 nm. sci-hub.se Another HPLC method utilized a C18 reverse-phase column with a mobile phase of 0.1% formic acid and acetonitrile, and UV detection at 299 nm. nih.gov For enhanced sensitivity in biological matrices like serum, HPLC with fluorescence detection has been employed, with excitation and emission wavelengths set at 295 nm and 500 nm, respectively, for marbofloxacin quantification. researchgate.net The limit of quantification for this compound is often required to be low, with some methods achieving limits of 0.01 µg/ml in plasma and tissues. vulcanchem.com

Table 1: HPLC Methods for Marbofloxacin and its N-oxide

Parameter Method 1 Method 2 Method 3
Column Zorbax SB, C-18 (150 mm x 4.6 mm), 5 µm sci-hub.se C18 reverse-phase (250 × 4.6 mm), 5 µm nih.gov Inertsil ODS-3, C18 (150 x 4.6 mm), 5 µm globalresearchonline.net

| Mobile Phase | A: 1 mL Trifluoroacetic acid in 1000 mL water B: Acetonitrile (83:17 v/v) sci-hub.se | A: 0.1% formic acid B: Acetonitrile (18:82 v/v) nih.gov | A: 0.1% formic acid in 10mM ammonium (B1175870) formate (B1220265) in water B: 0.1% formic acid in methanol (B129727) (Gradient) globalresearchonline.net | | Flow Rate | 1.0 mL/min sci-hub.se | 1.0 mL/min nih.gov | 1.5 mL/min globalresearchonline.net | | Detection | UV at 298 nm sci-hub.se | UV at 299 nm nih.gov | Diode Array Detector (DAD) globalresearchonline.net | | Column Temperature | 30 °C sci-hub.se | 30 °C nih.gov | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) in Oxidation Product Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of oxidation products like this compound, primarily due to its higher efficiency, sensitivity, and shorter analysis times. ptfarm.pl UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in improved resolution and peak separation. ptfarm.plmdpi.com

A UPLC-MS/MS method was developed for the determination of marbofloxacin and its oxidation products. ptfarm.pl This method employed an Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm particle size) with a gradient elution using a mobile phase of formic acid in water and acetonitrile. ptfarm.pl This approach allowed for the successful separation and identification of various oxidation products, demonstrating the superior resolving power of UPLC in complex sample matrices. ptfarm.pl The shorter run times associated with UPLC are particularly beneficial for high-throughput analysis in quality control and residue monitoring. mdpi.comnih.gov

Method Development and Validation for N-oxide

The development and validation of analytical methods for this compound are governed by stringent guidelines, such as those from the International Conference on Harmonisation (ICH) and the Veterinary International Conference on Harmonization (VICH). sci-hub.seglobalresearchonline.netakjournals.com These validation protocols ensure that the analytical method is reliable, reproducible, and fit for its intended purpose.

Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. globalresearchonline.netakjournals.comnih.gov For instance, a developed HPLC method demonstrated linearity for marbofloxacin over a concentration range of 2.5 to 17.5 μg/mL with a high correlation coefficient (0.99991). akjournals.com The accuracy, expressed as the percentage recovery, was found to be 98.74%, and the precision, indicated by the relative standard deviation (RSD), was 0.55%. akjournals.com The sensitivity of the method was confirmed with an LOD of 0.25 μg/mL and an LOQ of 0.81 μg/mL. akjournals.com Robustness is tested by making small, deliberate changes to method parameters like flow rate and mobile phase composition to ensure the method remains unaffected. globalresearchonline.net

Table 2: Validation Parameters for a Marbofloxacin HPLC Method

Parameter Acceptance Criteria Result
Linearity (Correlation Coefficient) ≥ 0.999 sci-hub.se 0.99991 akjournals.com
Accuracy (% Recovery) 98.0-102.0% sci-hub.se 98.74% akjournals.com
Precision (% RSD) ≤ 2.0% sci-hub.se 0.55% akjournals.com
Limit of Detection (LOD) - 0.25 µg/mL akjournals.com
Limit of Quantification (LOQ) - 0.81 µg/mL akjournals.com

Spectroscopic and Spectrometric Characterization

While chromatography separates this compound, spectroscopic and spectrometric techniques are essential for its definitive identification and structural confirmation.

Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for both the structural elucidation and quantification of this compound. ptfarm.placs.orgnih.gov When coupled with liquid chromatography (LC-MS/MS), it provides a highly sensitive and specific analytical system. vulcanchem.comnih.gov

For structural elucidation, MS/MS is used to fragment the parent ion of this compound and analyze the resulting product ions. ptfarm.pl The fragmentation pattern provides valuable information about the molecule's structure, allowing for its unambiguous identification. acs.orgnih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound. In quantitative studies, LC-MS/MS methods can achieve very low limits of detection, making them suitable for residue analysis in various matrices. vulcanchem.comnih.gov For example, a rapid LC-MS/MS method for marbofloxacin in plasma and synovial fluid had an LOD of 1 ng/mL and an LOQ of 5 ng/mL. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-oxide Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. acs.orgnih.gov While MS/MS provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms within the molecule.

Both ¹H (proton) and ¹³C (carbon) NMR are used to identify this compound. doi.org The chemical shifts and coupling constants in the NMR spectra provide a unique fingerprint of the molecule's structure. doi.org In a study investigating the biotransformation of marbofloxacin, the main metabolite was unequivocally identified as the N-oxide through the combined use of mass spectrometry and NMR spectroscopy. acs.orgnih.gov This combination of techniques provides a comprehensive and conclusive structural characterization. researchgate.net

Application of UV/Vis Spectroscopy in Analytical Methods

Ultraviolet-Visible (UV/Vis) spectroscopy serves as a crucial analytical tool for the detection and quantification of this compound, primarily when used as a detection method coupled with high-performance liquid chromatography (HPLC). While direct UV/Vis spectral analysis of the isolated metabolite is not extensively documented in public literature, its application in HPLC-UV systems is well-established for determining its concentration in complex biological matrices.

The principle of this application relies on the chromophoric nature of the fluoroquinolone structure, which allows the molecule to absorb light in the UV-Vis range. This property enables its detection and quantification even at low concentrations following chromatographic separation from the parent drug and other metabolites.

Detailed Research Findings

Research into the pharmacokinetics of marbofloxacin in various species has led to the development of validated HPLC-UV methods capable of measuring this compound.

One key study details a method for measuring concentrations in plasma and tissue specimens. avma.org In this method, column eluate is monitored using a UV detector set at a specific wavelength to quantify this compound alongside the parent compound and another metabolite, N-desmethyl-marbofloxacin. avma.org The method demonstrated linearity for concentrations ranging from 0.01 to 20 µg/ml. avma.org

Table 1: HPLC-UV Method Parameters for this compound in Plasma & Tissue avma.org
ParameterValue
Analytical TechniqueHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Detection Wavelength295 nm
MatricesPlasma, Kidney, Liver, Muscle, Skin plus Fat
Quantitation Limit0.01 µg/ml
Linear Range0.01 to 20 µg/ml
Intra- and Interassay Coefficients of Variation< 5.7%

Another study focusing on urinary elimination in pigs also utilized an HPLC method for the quantification of this compound. nih.gov This research established a specific lower limit of quantification for the metabolite in urine samples. nih.gov The fraction of the dose excreted in urine as this compound was found to be 4.9%. nih.gov

Table 2: HPLC Method Quantification for this compound in Urine nih.gov
ParameterValue
Analytical TechniqueHigh-Performance Liquid Chromatography (HPLC)
MatrixUrine
Lower Limit of Quantification (LLOQ)0.2 µg/mL
Upper Limit of Quantification (ULOQ)5 µg/mL
Retention Time17–21 min

For context, the parent compound, marbofloxacin, exhibits characteristic UV absorption peaks at 257, 291, and 337 nm. tandfonline.com The selection of 295 nm for HPLC-UV detection appears to be a strategic choice to achieve sensitive and selective measurement of marbofloxacin and its metabolites, including the N-oxide form. avma.orgtandfonline.com These chromatographic methods are essential for pharmacokinetic studies, enabling the precise tracking of the biotransformation of marbofloxacin into its N-oxide metabolite. avma.org

Environmental Occurrence, Fate, and Remediation Strategies for Marbofloxacin N Oxide

Detection and Monitoring in Environmental Matrices

The detection and monitoring of Marbofloxacin (B1676072) N-oxide in various environmental compartments, including water, soil, and sediment, are crucial for assessing its environmental risk. While specific methods for the routine monitoring of Marbofloxacin N-oxide are not widely established, analytical techniques developed for the parent compound, Marbofloxacin, can be adapted for its N-oxide metabolite. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the most common and effective method for the detection and quantification of fluoroquinolones and their metabolites in complex environmental samples. researchgate.net

The sample preparation for analyzing this compound in environmental matrices typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. The choice of SPE sorbent and elution solvents is critical for achieving good recovery and accurate quantification. Due to the polar nature of the N-oxide functional group, modifications to existing methods for Marbofloxacin may be necessary to optimize the extraction efficiency for its N-oxide.

Studies on the excretion of Marbofloxacin in pigs have shown that this compound is a significant metabolite. avma.org Monitoring its presence in agricultural runoff and soils fertilized with animal manure is therefore particularly important.

Table 1: Analytical Methods for the Detection of Marbofloxacin and its Metabolites

Analytical TechniqueMatrixSample PreparationKey Findings
HPLC-MS/MSPig UrineSolid-Phase ExtractionQuantification of Marbofloxacin and its metabolites, including N-oxide. avma.org
HPLC with UV detectionVeterinary TabletsSolvent ExtractionMethod development for quantification of Marbofloxacin. researchgate.net
HPLC-MS/MSEnvironmental SamplesSolid-Phase ExtractionGeneral methodology for fluoroquinolone analysis. researchgate.net

Environmental Persistence and Transformation Pathways

The environmental persistence and transformation of this compound are key factors in determining its potential long-term impact. As a metabolite, its initial presence in the environment is linked to the excretion from treated animals. Once in the environment, it can undergo various transformation processes.

Information specifically on the biodegradation of this compound is limited. However, studies on the parent compound suggest that fluoroquinolones are generally resistant to biodegradation. The N-oxide metabolite may exhibit different biodegradation behavior. In some cases, N-oxides can be reduced back to the parent amine by microbial activity under anaerobic conditions. The biodegradability of this compound in soil and water systems requires further investigation to understand its ultimate fate.

Photodegradation is a significant transformation pathway for many fluoroquinolones in the aquatic environment. The parent compound, Marbofloxacin, has been shown to undergo photodegradation, primarily through the cleavage of the tetrahydrooxadiazine ring. It is plausible that this compound also undergoes photodegradation, potentially at a different rate and through different pathways than the parent compound. The N-oxide functional group may influence the molecule's light absorption properties and its susceptibility to photochemical reactions. Research on the photodegradation of other fluoroquinolone N-oxides could provide insights into the potential photolytic fate of this compound.

Remediation Approaches Targeting N-Oxide Formation and Degradation

The development of effective remediation strategies for this compound is essential to mitigate its potential environmental risks. These strategies can focus on preventing its formation or degrading the compound once it is in the environment.

Microbial biotransformation offers a potentially sustainable approach for the remediation of fluoroquinolone contamination. While specific studies on the microbial biotransformation of this compound are scarce, research on other fluoroquinolones has shown that some microorganisms are capable of transforming these compounds. The biotransformation of enrofloxacin (B1671348), a structurally similar fluoroquinolone, by the fungus Mucor ramannianus has been shown to produce enrofloxacin N-oxide as a major metabolite. This indicates that while some microbes can form N-oxides, others may be capable of degrading them. Further research is needed to identify and isolate microbial strains that can effectively degrade this compound.

Advanced Oxidation Processes (AOPs) are a promising technology for the degradation of persistent organic pollutants, including pharmaceuticals. AOPs generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds. Various AOPs, such as ozonation, Fenton and photo-Fenton processes, and photocatalysis, have been shown to be effective in degrading fluoroquinolones.

Table 2: Potential Remediation Strategies for this compound

Remediation ApproachMechanismPotential EfficacyResearch Needs
Microbial BiotransformationEnzymatic degradation by bacteria or fungiPotentially high and sustainableIsolation and characterization of degrading microorganisms
OzonationOxidation by ozone and hydroxyl radicalsExpected to be highKinetic studies and identification of degradation byproducts
Fenton/Photo-FentonOxidation by hydroxyl radicals generated from H₂O₂ and Fe²⁺Expected to be highOptimization of reaction conditions
PhotocatalysisOxidation by reactive oxygen species on a semiconductor surfacePotentially effective with suitable catalystsDevelopment of efficient photocatalysts for N-oxide degradation

Adsorption and Removal Methodologies for this compound Remain Uncharted Territory in Scientific Literature

A thorough review of scientific literature reveals a significant gap in research concerning the specific adsorption and removal methodologies for this compound, a potential metabolite of the veterinary fluoroquinolone antibiotic, Marbofloxacin. While extensive research has been conducted on the environmental remediation of the parent compound, Marbofloxacin, and other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin, data focusing solely on the removal of this compound is not publicly available.

Wastewater treatment plants are often not equipped to fully eliminate fluoroquinolone metabolites, leading to their release into the environment. chemisgroup.us Studies on related compounds show that N-oxide metabolites can be formed during degradation processes. For instance, Levofloxacin N-oxide has been identified as a transformation product during the ozonation of Levofloxacin. However, the subsequent fate and specific removal techniques for these N-oxide metabolites are not detailed in existing studies.

Research into the removal of fluoroquinolones primarily focuses on the parent drugs. Common methods investigated include:

Adsorption: Utilizing materials like colemanite, natural zeolite, and various carbon-based adsorbents. nih.govrustaveli.org.genih.gov

Advanced Oxidation Processes (AOPs): Including photocatalysis and Fenton-like reactions, which are recognized as effective for degrading persistent organic pollutants. researchgate.netnih.gov

Biodegradation: Sorption to sludge is a major factor in the removal of fluoroquinolones in municipal sewage treatment plants. researchgate.netnih.gov

Despite the comprehensive study of these methods for compounds like Ofloxacin, Norfloxacin, and Ciprofloxacin, the specific efficiency and applicability of these techniques for this compound have not been documented. nih.gov The scientific community has yet to publish detailed findings or data tables that would be necessary to understand the adsorption behavior, kinetics, and optimal removal conditions for this particular compound.

The absence of dedicated research and even of analytical standards for this compound hinders the development and evaluation of targeted remediation strategies. Consequently, the environmental occurrence, fate, and effective removal methodologies for this compound remain an unaddressed area in environmental science.

Chemical Reactivity and Stability Studies of Marbofloxacin N Oxide

Stability Under Stress Conditions

Forced degradation studies are essential to determine the intrinsic stability of a drug substance. While specific comprehensive stability data for isolated Marbofloxacin (B1676072) N-oxide is not extensively documented in publicly available literature, its stability profile can be inferred from studies on its parent compound, Marbofloxacin, and the general behavior of the fluoroquinolone class under stress conditions. ijarsct.co.inmdpi.com

The chemical structure of Marbofloxacin, and by extension its N-oxide, contains moieties susceptible to oxidation. The piperazine (B1678402) ring, common to many fluoroquinolones, is a primary site for oxidative reactions. nih.govresearchgate.net Oxidation of tertiary amines, such as the N-methylpiperazine group in Marbofloxacin, can lead to the formation of N-oxides. mdpi.com

Studies on fluoroquinolones like ciprofloxacin (B1669076) and pefloxacin (B1679150) have shown that under oxidative stress, a variety of degradation products can be formed. mdpi.com The reaction with oxidizing agents can result in the formation of N-oxides, hydroxylamines, and other degradation products arising from the cleavage of the piperazine ring. mdpi.comnih.gov For instance, the oxidation of ciprofloxacin has been shown to yield several degradation products, indicating the susceptibility of the fluoroquinolone structure to oxidative degradation. mdpi.com

Table 1: Known Oxidative Degradation Products of Structurally Related Fluoroquinolones

Parent CompoundDegradation ProductType of Reaction
CiprofloxacinMultiple degradation productsOxidation
PefloxacinOne main degradation product and several minor onesOxidation

This table is illustrative of the types of degradation products that can be formed from fluoroquinolones under oxidative stress and is based on general findings for the class, not specifically for Marbofloxacin N-oxide.

The hydrolytic stability of fluoroquinolones can vary depending on the pH of the solution. Generally, the quinolone ring structure exhibits appreciable chemical resistance to hydrolysis. nih.gov However, studies on various fluoroquinolones have shown that they can undergo degradation in alkaline and acidic conditions, as well as under photolytic stress. scielo.br

For Marbofloxacin, photochemical degradation has been observed to be a significant pathway for its transformation in aqueous environments. researchgate.netacs.orgacs.org This process can be influenced by the pH of the water, with the cationic form of Marbofloxacin being the most reactive. acs.orgacs.org The primary photodegradation of Marbofloxacin involves the homolytic cleavage of the tetrahydrooxadiazine moiety, leading to the formation of two quinolinol products. researchgate.netacs.orgacs.org

Given that this compound retains the core structure of its parent compound, it is expected to exhibit some degree of susceptibility to hydrolytic and photolytic degradation, although the specific pathways and products may differ due to the presence of the N-oxide functional group.

Table 2: General Hydrolytic and Photolytic Stability of Fluoroquinolones

ConditionGeneral Stability of Fluoroquinolones
Acidic HydrolysisVariable, some degradation may occur.
Alkaline HydrolysisGenerally more susceptible to degradation compared to acidic conditions. scielo.br
Neutral HydrolysisGenerally stable.
PhotolysisSusceptible to degradation, often a significant pathway. scielo.brresearchgate.netacs.orgacs.org

Comparative Reactivity with Parent Compound and Other Fluoroquinolones

The reactivity of this compound is intrinsically linked to that of its parent compound, Marbofloxacin. The introduction of the N-oxide group on the piperazine ring can alter the electronic properties and steric hindrance of the molecule, potentially influencing its reactivity.

Marbofloxacin itself is a synthetic, broad-spectrum bactericidal agent. wikipedia.org Its reactivity and degradation have been compared with other fluoroquinolones like enrofloxacin (B1671348). For instance, in photochemical degradation studies, Marbofloxacin and enrofloxacin were both found to degrade completely within an hour under solar light, but they followed different degradation pathways. acs.orgacs.org While enrofloxacin's degradation involved the piperazine side-chain, Marbofloxacin's degradation centered on the tetrahydrooxadiazine ring. acs.orgacs.org

Mechanistic and Comparative Studies of N Oxide Derivatives Non Clinical

Impact of N-Oxidation on Intrinsic Biological Activity (Non-Clinical Context)

N-oxidation of the piperazine (B1678402) ring, a common metabolic pathway for many fluoroquinolones, has been shown to significantly alter the intrinsic biological activity of marbofloxacin (B1676072). This transformation generally leads to a notable decrease in both its antibacterial potency and its potential for cytotoxicity.

Table 1: Comparative Antibacterial Activity of Marbofloxacin and its N-oxide Metabolite

Compound Organism Reduction in Antibacterial Activity (%)
Marbofloxacin N-oxide Bacillus subtilis 77-90

Data sourced from Wetzstein et al., 2017. gstsvs.ch

In addition to a reduction in antibacterial potency, N-oxidation also leads to a significant decrease in the cytotoxic potential of marbofloxacin. The parent compound, like other fluoroquinolones, can exhibit cytotoxicity and inhibit cell proliferation in a dose-dependent manner. However, its N-oxide metabolite has been shown to have a considerably lower impact on cell viability and proliferation. gstsvs.ch This reduction in cytotoxicity suggests that the N-oxidation pathway is a detoxification step, yielding a metabolite with a more favorable safety profile at the cellular level. gstsvs.ch

Table 2: Cytotoxic Potential of Marbofloxacin and this compound

Compound Cell Line Effect
Marbofloxacin Various Dose-dependent cytotoxicity and inhibition of cell proliferation
This compound Various Low cytotoxic potential, reduced impact on cell proliferation

Data sourced from Wetzstein et al., 2017. gstsvs.ch

Structural Analogue Comparison and Derivatization Studies

To better understand the structure-activity relationships of marbofloxacin metabolites, comparative studies with other structural analogues and derivatives have been undertaken. These comparisons provide valuable insights into how specific chemical modifications influence biological activity.

The trend of reduced biological activity following N-oxidation is not unique to marbofloxacin and has been observed with other fluoroquinolones. A comparative study that included enrofloxacin (B1671348) and difloxacin (B1670560) alongside marbofloxacin demonstrated that their respective N-oxide metabolites also exhibited significantly diminished antibacterial activity. gstsvs.ch This consistent finding across different fluoroquinolone structures underscores the critical role of the unmodified piperazine ring in the antibacterial efficacy of this class of antibiotics. The N-oxidation appears to be a general deactivation pathway for these compounds.

Table 3: Reduction in Antibacterial Activity for N-Oxides of Various Fluoroquinolones

Fluoroquinolone Corresponding N-oxide Reduction in Antibacterial Activity (%)
Marbofloxacin This compound 77-90
Enrofloxacin Enrofloxacin N-oxide 77-90
Difloxacin Difloxacin N-oxide 77-90

Data sourced from Wetzstein et al., 2017. gstsvs.ch

Future Research Directions

Development of Novel Synthetic Routes

The synthesis of Marbofloxacin (B1676072) N-oxide is not widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. Future research could explore several promising avenues:

Direct N-oxidation of Marbofloxacin: A primary approach involves the direct oxidation of the tertiary amine in the piperazine (B1678402) ring of marbofloxacin. This can be investigated using various oxidizing agents. Common reagents for such transformations include hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid - mCPBA), and Caro's acid. The challenge lies in achieving regioselectivity, specifically targeting the desired nitrogen atom without affecting other functional groups in the complex marbofloxacin structure. Optimization of reaction conditions such as solvent, temperature, and stoichiometry will be crucial.

Cyclization Reactions: An alternative strategy involves the construction of the N-oxide moiety during the formation of the heterocyclic ring system. researchgate.net This approach, while more complex, could offer greater control over the final product. researchgate.net Researchers could explore the use of nitro-aromatic precursors that, upon reduction and subsequent cyclization, would yield the N-oxide derivative of the quinolone core. researchgate.net This method has been successfully employed for the synthesis of other quinolone N-oxides. researchgate.net

Catalytic Methods: The development of catalytic methods for N-oxidation offers advantages in terms of efficiency and sustainability. Transition metal catalysts, for instance, could facilitate the selective oxidation of the target nitrogen atom under milder conditions. nih.gov Investigating different catalyst systems and reaction parameters could lead to a more economical and environmentally friendly synthesis of Marbofloxacin N-oxide.

A comparative analysis of these potential synthetic routes is presented in the table below.

Synthetic ApproachPotential Reagents/MethodsKey Research FocusPotential Advantages
Direct N-Oxidation Hydrogen peroxide, mCPBA, Caro's acidRegioselectivity, optimization of reaction conditionsPotentially straightforward, one-step process
Cyclization Reactions Nitro-aromatic precursors, reduction and cyclizationDesign of suitable precursors, control of cyclization cascadeHigh degree of control over product structure
Catalytic Methods Transition metal catalystsCatalyst screening, development of mild reaction conditionsIncreased efficiency, sustainability, and selectivity

Advanced Spectroscopic Characterization Techniques

A thorough characterization of this compound is essential to confirm its structure and understand its physicochemical properties. While standard spectroscopic techniques are foundational, advanced methods can provide more detailed insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be fundamental in confirming the presence of the N-oxide moiety. The introduction of the oxygen atom is expected to cause a downfield shift in the signals of the protons and carbons adjacent to the oxidized nitrogen in the piperazine ring. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals in the complex structure of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS/MS), is crucial for determining the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the tandem mass spectrum would provide valuable structural information, helping to confirm the location of the N-oxide group. The retention time of N-oxide-marbofloxacin has been reported to be between 17 and 21 minutes under specific HPLC conditions. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can be used to identify the characteristic vibrational frequencies of the N-O bond, which typically appear in a specific region of the spectrum. These techniques can provide complementary information to NMR and MS for structural elucidation.

UV-Visible Spectroscopy: UV-Visible spectrophotometry can be used to study the electronic transitions within the molecule. researchgate.net The introduction of the N-oxide group may lead to a shift in the absorption maxima compared to the parent marbofloxacin, providing a simple method for monitoring its formation or degradation. researchgate.net Derivative spectrophotometry could also be employed for quantitative analysis. researchgate.net

The following table summarizes the expected spectroscopic data for this compound.

Spectroscopic TechniqueExpected Observations
¹H and ¹³C NMR Downfield shifts of protons and carbons adjacent to the N-oxide group.
LC-MS/MS Accurate mass determination and characteristic fragmentation pattern.
IR/Raman Spectroscopy Presence of a characteristic N-O stretching vibration.
UV-Visible Spectroscopy Potential shift in absorption maxima compared to marbofloxacin.

Environmental Biotransformation Pathways

The environmental fate of pharmaceuticals is a growing concern. Understanding the biotransformation of this compound is crucial for assessing its persistence and potential impact on ecosystems.

Metabolic Studies: Marbofloxacin is known to be metabolized in animals to form N-desmethyl-marbofloxacin and N-oxide-marbofloxacin. avma.orgnih.gov Future research should focus on elucidating the specific enzymatic pathways responsible for the formation and further degradation of the N-oxide metabolite in various organisms. This would involve in vitro studies using liver microsomes and in vivo studies in relevant animal models.

Photodegradation: The parent compound, marbofloxacin, is known to undergo photochemical degradation in water. acs.orgresearchgate.net It is important to investigate the photostability of this compound under simulated environmental conditions. Studies should aim to identify the photoproducts formed and determine the kinetics of the degradation process.

Microbial Degradation: The role of microorganisms in the transformation of this compound in soil and water systems needs to be explored. Studies using enriched microbial cultures or environmental microcosms can help identify bacterial or fungal strains capable of degrading this compound and elucidate the metabolic pathways involved. The biotransformation of other fluoroquinolones by fungi has been previously reported. mdpi.com

Computational Chemistry and Modeling of N-Oxide Behavior

Computational modeling can provide valuable insights into the structure, reactivity, and interactions of this compound at the molecular level, complementing experimental studies.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the optimized geometry, electronic structure, and spectroscopic properties (NMR, IR) of this compound. These calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as enzymes or DNA. This can help in understanding its potential biological activity and mechanism of action.

Modeling of Environmental Interactions: Computational models can be developed to predict the adsorption, desorption, and transport of this compound in different environmental compartments, such as soil and sediment. This can aid in assessing its environmental mobility and fate.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the biological activity or toxicity of this compound based on its molecular structure and physicochemical properties.

The application of these computational methods can accelerate research by providing predictive models that can guide experimental design and help in the interpretation of complex experimental data.

Q & A

Q. How can Marbofloxacin N-oxide be identified and quantified in biological matrices?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with fluorescence or UV detection for quantification in plasma, milk, or tissue samples. For multi-residue analysis, micellar liquid chromatography (MLC) is effective. Validate methods by assessing limits of detection (LOD), limits of quantification (LOQ), recovery rates, and matrix effects. Immunoassays like indirect competitive ELISA (icELISA) are suitable for rapid screening in complex matrices .

Q. What experimental protocols are recommended for assessing the mutagenic potential of this compound?

Methodological Answer: Conduct a bacterial reverse mutation assay (Ames test) using Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix). Include positive controls (e.g., 2-aminoanthracene for S9-dependent mutagenicity) and test concentrations spanning 0.1–5000 μg/plate. Use the fluctuation test to detect low-level mutagenicity and antigenotoxic effects by co-administering known mutagens (e.g., 4-NQO) .

Q. How does this compound degrade in environmental systems, and what methods track its transformation?

Methodological Answer: Study oxidative degradation using manganese oxide (MnO₂) under controlled pH and temperature. Monitor reaction kinetics via liquid chromatography-mass spectrometry (LC-MS) and quantify intermediates. Apply pseudo-first-order rate equations to model degradation pathways. Environmental persistence studies should include photolysis and hydrolysis assays under simulated natural conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) fingerprints resolve contradictions in mutagenicity data for aromatic N-oxides like this compound?

Methodological Answer: Perform SAR analysis using hierarchical substructure searches (e.g., aromatic ring substitution patterns, N-oxide positioning) to identify structural alerts. Compare this compound with known mutagenic N-oxides (e.g., mechlorethamine N-oxide) and non-mutagenic analogs (e.g., 2,6-dimethylpyridine N-oxide). Use in silico tools like Derek Nexus or QSAR models to predict reactivity with DNA or proteins .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) surrogates optimize this compound dosing in infection models?

Methodological Answer: Use in vitro dynamic PK/PD models to correlate AUC/MIC, Cmax/MIC, or AUC/MPC ratios with bacterial kill curves. For swine infections, establish breakpoints by testing clinical isolates with MIC ≤ 2 mg/L. Dose-escalation studies in target species (e.g., pigs) should measure plasma concentrations via HPLC and validate efficacy through time-kill assays .

Q. How do transport mechanisms influence the cellular uptake of this compound in mammalian systems?

Methodological Answer: Use OCT1/Oct1-knockout cell lines (e.g., HEK293, HepG2) and murine models to assess transporter dependence. Compare intracellular accumulation via LC-MS in wild-type vs. transporter-deficient systems. For in vivo studies, measure hepatic and plasma concentrations in Oct1-deficient mice to identify alternative transporters .

Q. What statistical approaches validate bioequivalence between this compound and its parent compound in veterinary formulations?

Methodological Answer: Apply a two-period crossover design in fasted animals (n=24) with single-dose administration. Calculate 90% confidence intervals for AUC and Cmax using ANOVA. For dissolution-based biowaivers, ensure similarity factors (f₂ ≥ 50) across pH 1.2–6.8. Regulatory acceptance criteria require AUC and Cmax ratios within 80–125% .

Contradiction Resolution & Best Practices

Q. How should researchers address conflicting data on N-oxide genotoxicity (e.g., antimutagenic vs. mutagenic reports)?

Methodological Answer: Contextualize findings by comparing test systems (e.g., bacterial vs. mammalian assays), metabolic activation conditions, and structural analogs. For this compound, prioritize in vitro mammalian cell assays (e.g., micronucleus test) and in vivo comet assays in target species. Cross-validate with SAR fingerprints to exclude structural alerts .

Q. What reporting standards ensure reproducibility in this compound studies?

Methodological Answer: Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Provide full synthetic pathways and characterization data (e.g., NMR, HRMS) for novel derivatives.
  • Detail experimental conditions (e.g., HPLC gradients, Ames test strains).
  • Deposit raw data in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.